molecular formula C42H88NO7P B12718617 Einecs 298-284-6 CAS No. 93803-14-6

Einecs 298-284-6

Cat. No.: B12718617
CAS No.: 93803-14-6
M. Wt: 750.1 g/mol
InChI Key: QMHUWCFQJDCYFY-ZJSKVYKZSA-N
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Description

Overview of Branched-Chain Amide Compounds in Advanced Organic Synthesis

Amides are a fundamental class of organic compounds defined by a carbonyl group linked to a nitrogen atom. wikipedia.orgsolubilityofthings.com This functional group is central to biochemistry, forming the peptide bonds that constitute proteins, and is present in approximately 25% of all pharmaceutical products. wikipedia.orgnih.gov In organic synthesis, the creation of amide bonds is one of the most frequently performed chemical reactions. rsc.org

Branched-chain amides, such as N-(2-Ethylhexyl)isononanamide, are of particular interest due to the steric and electronic properties conferred by their alkyl branching. These structural features can influence a molecule's physical properties, including solubility, viscosity, and thermal stability. The synthesis of structurally complex amides, especially those with branching at the α-carbon (the carbon adjacent to the carbonyl group), has been a focus of methodological development. nih.gov

Traditional methods for amide synthesis often involve the condensation of a carboxylic acid and an amine, a process that can require high temperatures or the use of stoichiometric activating agents to facilitate the removal of water. catrin.comnih.gov Modern organic synthesis has moved towards more efficient and sustainable methodologies. rsc.orgsemanticscholar.org Advanced strategies for preparing α-branched amides include multicomponent reactions, which allow for the rapid assembly of complex molecules from simple precursors. nih.gov One such approach involves the hydrozirconation of nitriles to form metalloimines, which then react with acyl chlorides and various nucleophiles to yield the desired branched amide structure. nih.gov Other innovative techniques in amide synthesis include electrosynthesis and visible-light-mediated photoredox catalysis, which offer greener alternatives to classical methods. rsc.orgnih.gov

Contextualizing N-(2-Ethylhexyl)isononanamide within Modern Chemical Literature and Research Trends

N-(2-Ethylhexyl)isononanamide is a synthetic, colorless liquid characterized by its low volatility and resistance to oxidation. guidechem.comlookchem.com Its structure features two distinct branched alkyl chains: an isononanoyl group attached to the carbonyl carbon and a 2-ethylhexyl group on the nitrogen atom, classifying it as a secondary amide. masterorganicchemistry.comlibretexts.org This dual-branched structure contributes to its utility in various applications.

IdentifierValue
Chemical NameN-(2-Ethylhexyl)isononanamide
EINECS298-284-6
CAS Number93820-33-8
Molecular FormulaC17H35NO chemicalbook.com
Molecular Weight269.47 g/mol chemicalbook.com

In industrial contexts, the compound is primarily used for its physical properties. It functions as a lubricant, plasticizer, and finishing agent. lookchem.comnih.gov The U.S. Environmental Protection Agency (EPA) Chemical Data Reporting indicates its use in the textiles, apparel, and leather manufacturing sectors. nih.gov It is also employed in personal care formulations as an emollient and skin-conditioning agent, where it imparts a smooth, non-greasy feel. guidechem.comlookchem.com

YearAggregated Production Volume (lb)
201988,555 nih.gov
201894,279 nih.gov
201766,241 nih.gov
201666,507 nih.gov

While specific academic research focusing solely on N-(2-Ethylhexyl)isononanamide is not extensive, its properties align with current research trends. The emphasis on developing materials with enhanced stability and specific physical characteristics positions compounds like it as subjects of interest for industrial and materials science research.

Interdisciplinary Research Trajectories Involving N-(2-Ethylhexyl)isononanamide and Related Amide Derivatives

The unique structural components of N-(2-Ethylhexyl)isononanamide suggest potential research directions in interdisciplinary fields, particularly in polymer and materials science. The 2-ethylhexyl moiety, for instance, is a key component in other functional molecules studied for advanced applications. Research on copolymers incorporating 2-ethylhexyl acrylate (B77674) (EHA) has shown that the branched side chains can facilitate autonomous self-healing properties in polymers over a wide range of compositions. nih.gov This effect is hypothesized to arise from the interdigitation of the 2-ethylhexyl groups, which enhances interchain secondary bonding. nih.gov This suggests that the 2-ethylhexyl group in N-(2-Ethylhexyl)isononanamide could be explored for its potential to modify polymer properties or act as a performance additive.

Furthermore, the broader class of amide derivatives is central to the development of high-performance materials. Poly(amide-imide)s, for example, are a class of polymers known for their exceptional thermal resistance, often withstanding temperatures above 300°C. orientjchem.org Research in this area focuses on synthesizing new amide-imide derivatives through methods like condensation polymerization to create materials with tailored properties for demanding applications. orientjchem.org The inherent thermal stability and lubricating properties of N-(2-Ethylhexyl)isononanamide make its structural motifs relevant to the design principles for new functional polymers and additives. guidechem.com The chemical reactivity of the amide group itself, including its resistance to hydrolysis compared to esters, is a key property leveraged in materials science for creating durable products. solubilityofthings.com

Development of Novel Synthetic Routes to N-(2-Ethylhexyl)isononanamide

The development of new synthetic pathways for N-(2-Ethylhexyl)isononanamide aims to overcome the limitations of conventional methods, which often require high temperatures and pressures. A patented alternative approach involves the hydrogenation reaction of 2-ethyl-2-hexenal or 2-ethyl-2-hexanal with 4-aminodiphenylamine, highlighting that these aldehydes exhibit higher reactivity and are more cost-effective compared to traditional alcohol-based routes. google.com

The formation of the amide bond in N-(2-Ethylhexyl)isononanamide is a critical step in its synthesis. This transformation is a condensation reaction where a molecule of water is eliminated. libretexts.org The core of the mechanism involves the nucleophilic attack of the amine group of 2-ethylhexylamine on the carbonyl carbon of an activated isononanoic acid derivative.

The amide bond itself has a planar geometry due to the delocalization of the nitrogen's lone pair of electrons, resulting in partial double-bond character. nih.gov This structural rigidity is a key feature of the amide functional group. The reaction is typically slow at room temperature and often requires catalysis to proceed at a practical rate. libretexts.org The general mechanism proceeds via a tetrahedral intermediate before the cleavage of a leaving group (like water or another group from an activated carboxylic acid) to form the final amide product.

To improve the synthesis of N-(2-Ethylhexyl)isononanamide, various catalytic systems are being explored. Amide bond formation can be catalyzed by both acids and bases. In recent years, there has been a significant push towards developing more efficient and selective catalysts, including metal-based and organocatalytic systems, to facilitate amide synthesis under milder conditions. acs.org

For related amide syntheses, copper(II)-catalyzed methods have been shown to be effective for peptide synthesis, suggesting potential applicability. uantwerpen.be Another advanced approach involves the use of ruthenium nanoparticle-deposited cubic CaFH solid solution, which has demonstrated extremely high activity for ammonia synthesis at temperatures as low as 50°C, indicating the potential for novel catalyst designs to dramatically lower the energy barrier for N-H bond formations. nih.gov The choice of catalyst and reaction conditions is crucial for maximizing yield and purity while minimizing side reactions and energy consumption.

The following table illustrates a comparative overview of different catalytic approaches for general amide synthesis, which could be relevant for producing N-(2-Ethylhexyl)isononanamide.

Catalyst TypeTypical Reaction ConditionsAdvantagesPotential Challenges
Acid/Base Catalysis High temperaturesSimple, low-cost reagentsHarsh conditions, potential side reactions, energy-intensive
Carbodiimides Room temperature, in situ activationMild conditions, widely used in peptide synthesisStoichiometric byproducts, potential for racemization
Phosphonium/Uronium Salts Room temperatureHigh efficiency, rapid reactionsCost of reagents, complex byproducts
Metal Catalysts (e.g., Cu, Ru) Varies (can be mild)High turnover, potential for high selectivityCatalyst cost, potential for metal contamination in the product

Optimization of N-(2-Ethylhexyl)isononanamide Synthesis Reactions

Optimizing the synthesis of N-(2-Ethylhexyl)isononanamide is essential for industrial-scale production to ensure high purity, yield, and cost-effectiveness. This involves a systematic investigation of reaction parameters such as temperature, solvent, and catalyst loading. Modern methodologies like Design of Experiments (DoE), High-Throughput Experimentation (HTE), and automated optimization platforms are pivotal in achieving these goals.

Design of Experiments (DoE) is a powerful statistical tool for efficiently optimizing chemical processes. koerber-pharma.com Instead of varying one factor at a time, DoE allows for the simultaneous study of multiple variables and their interactions. scielo.br This approach provides a comprehensive understanding of the process, leading to a more robust and optimized protocol with fewer experiments, thus saving time and resources. cuni.cz

For a process like the synthesis of N-(2-Ethylhexyl)isononanamide, DoE can be used to screen critical parameters (e.g., temperature, reactant molar ratio, catalyst concentration) and then optimize them to find the ideal operating conditions. scielo.brbrjac.com.br The output of a DoE study is often a mathematical model that describes the relationship between the input factors and the output responses (e.g., yield, purity). scielo.br This model can then be used to identify a "design space" where the process consistently produces the desired product quality. researchgate.net

A hypothetical DoE screening design for this synthesis is shown below:

ExperimentTemperature (°C)Molar Ratio (Acid:Amine)Catalyst Loading (mol%)Yield (%)
11201:10.175
21601:10.188
31201.2:10.182
41601.2:10.195
51201:10.578
61601:10.591
71201.2:10.585
81601.2:10.598

High-Throughput Experimentation (HTE) involves the miniaturization and parallelization of chemical reactions, allowing for hundreds or even thousands of experiments to be conducted simultaneously. chemrxiv.org This technology is a powerful tool for rapidly screening a wide range of catalysts, solvents, and reaction conditions to discover optimal parameters for amide synthesis. acs.orgchemexpress.com HTE platforms generate large, high-quality datasets that are ideal for building predictive machine learning models. rsc.org

The application of HTE can significantly accelerate the development timeline for processes like the synthesis of N-(2-Ethylhexyl)isononanamide. umich.edu By screening numerous variables in parallel, researchers can quickly identify promising conditions for further optimization, a task that would be prohibitively slow and resource-intensive using traditional methods. rsc.org HTE is particularly well-suited for catalyst screening and reaction development in the pharmaceutical and chemical industries. chemexpress.com

Automated reaction optimization integrates HTE with intelligent algorithms and robotic platforms to create self-optimizing systems. nih.govmagritek.com These systems can autonomously execute experiments, analyze the results in real-time (e.g., using inline NMR or chromatography), and then use that data to decide on the next set of experiments to perform. magritek.comd-nb.info

Bayesian optimization and other machine learning algorithms are often employed to guide the optimization process, efficiently exploring the reaction space to find the global optimum. nih.govd-nb.info This approach not only speeds up process development but also provides a wealth of data that deepens process understanding. chemrxiv.org For the synthesis of N-(2-Ethylhexyl)isononanamide, an automated platform could optimize variables like residence time, temperature, and reagent stoichiometry in a continuous flow reactor, maximizing yield while minimizing impurities and resource consumption. chemrxiv.org

Derivatization and Functionalization Strategies for N-(2-Ethylhexyl)isononanamide Scaffolds

The derivatization of the N-(2-Ethylhexyl)isononanamide scaffold, a molecule with a branched C17 aliphatic structure, is primarily achieved through the strategic functionalization of its C-H bonds or modifications of its core amide group. nih.gov While research specifically detailing the derivatization of N-(2-Ethylhexyl)isononanamide is limited, a wealth of knowledge on related N-alkyl amides provides a framework for potential transformations. These strategies are crucial for altering the molecule's physicochemical properties, such as polarity and solubility. rsc.org

Modern synthetic methods, particularly those involving transition metal catalysis, have enabled the activation of otherwise inert C-H bonds, presenting a powerful tool for introducing new functional groups. mdpi.comnih.gov For a scaffold like N-(2-Ethylhexyl)isononanamide, this could involve late-stage functionalization, where complex structures are built upon the existing backbone without requiring de novo synthesis. chinesechemsoc.org Radical-mediated reactions also offer a complementary approach, allowing for the functionalization of remote C(sp³)–H bonds through processes like hydrogen atom transfer (HAT). chinesechemsoc.org These methods could theoretically be applied to introduce functionalities such as hydroxyl, amino, or new carbon-carbon bonds at various positions along the isononanoate or ethylhexyl chains.

Regioselective and Stereoselective Chemical Transformations of N-(2-Ethylhexyl)isononanamide

Achieving regioselectivity and stereoselectivity in the transformation of N-(2-Ethylhexyl)isononanamide is a significant synthetic challenge, yet it is paramount for creating specific, well-defined analogues. The molecule possesses a chiral center at the 2-position of the ethylhexyl group and multiple C(sp³)–H bonds, making precise control essential. nih.gov

Regioselective Transformations: The amide functional group itself can act as a directing group in transition-metal-catalyzed C-H activation, guiding functionalization to specific positions. mdpi.comnih.gov Palladium and rhodium catalysts, for instance, have been used to functionalize C-H bonds at the β, γ, or even more remote positions of aliphatic chains, guided by a coordinating amide group. nih.govacs.org While many examples focus on the arylation of sp³ C-H bonds, the principles can be extended to other transformations. nih.gov Oxidative halodeboronation is another advanced technique that allows for the regioselective installation of halogens, which can then serve as handles for further modifications. rsc.org

Radical-mediated HAT processes provide an alternative route for regioselectivity, often favoring functionalization at the γ or δ positions relative to the amide nitrogen, depending on the radical precursor and reaction conditions. chinesechemsoc.org

Stereoselective Transformations: The chiral center in the N-(2-ethylhexyl) moiety introduces the possibility of diastereoselective reactions. Functionalization of the existing scaffold could proceed with either retention or inversion of configuration at this center, or could introduce new stereocenters elsewhere in the molecule. For related chiral amines and amides, methods involving chiral catalysts or auxiliaries have been developed to control stereochemical outcomes. ntnu.noacs.org For example, stereoselective multimodal transformations have been demonstrated on planar chiral 9-membered diallylic amides, showcasing how conformational constraints can lead to highly specific outcomes. acs.org One-pot amidation reactions of chiral alcohols have also been developed to proceed with complete retention of configuration, a strategy that could be relevant when building analogues from chiral precursors. chemistryviews.org

The following table summarizes catalytic systems applicable for regioselective functionalization of related amide scaffolds.

Catalyst SystemDirecting GroupReaction TypeRegioselectivityApplicable PrecursorReference
Pd(OAc)₂ / LigandMonodentate Amide (CONHC₆F₅)C(sp³)–H Arylationβ-positionAliphatic Carboxylic Acid Derivatives nih.gov
[Rh(I)]-complexN-Aryl AmideC–H/C–N Activationortho-ArylationN-Aryl Amides acs.org
Cu(OAc)₂ / Ag₂CO₃N-Quinolin-8-yl AmideIntramolecular C–H Amidationγ and δ-lactam formationAliphatic Amides beilstein-journals.org
[RuCl₂(p-cymene)]₂Weinreb AmideC-H ortho-Oxygenationortho-position (on arene)Aryl Weinreb Amides mdpi.com

Synthesis of N-(2-Ethylhexyl)isononanamide Analogues with Modified Side Chains

The synthesis of analogues with modified side chains can be approached in two primary ways: by altering the starting materials before amide synthesis or by post-synthesis modification of the N-(2-Ethylhexyl)isononanamide scaffold.

Modification via Starting Materials: The most direct route to analogues is by using different starting materials in the classic amidation reaction. For instance, substituting 2-ethylhexylamine with other primary or secondary amines (e.g., linear alkylamines, cyclic amines, or functionalized amines) would modify the "N-substituent" side chain. Similarly, replacing isononanoic acid with other carboxylic acids (e.g., dicarboxylic acids, hydroxylated acids, or acids with different branching patterns) would alter the "acyl" side chain. The synthesis of Agomelatine analogues, for example, was achieved by modifying the acetamide side chain from a common amine intermediate. nih.gov This modular approach allows for the creation of a diverse library of amide analogues.

Post-Synthesis Modification: Post-synthesis modification involves chemically altering the existing N-(2-Ethylhexyl)isononanamide molecule. This is where the derivatization strategies discussed previously become practical. For example, an unsaturated analogue of a poly(ester amide) was functionalized via thiol-ene chemistry to introduce a variety of new side chains, including polar and non-polar groups. rsc.org A similar strategy could be envisioned for an unsaturated version of N-(2-Ethylhexyl)isononanamide.

Another approach involves peptide modification techniques, where side chains are altered post-synthesis. peptide.com For example, a side chain containing a hydroxyl or amino group could be further functionalized to attach polyethylene glycol (PEG) chains, altering solubility, or other reporter groups. peptide.com The table below outlines potential synthetic routes for generating analogues with modified side chains.

Modification StrategyTarget Side ChainReagents/Reaction TypePotential Analogue StructureReference
Alternative AmineN-SubstituentIsononanoic acid + CyclohexylamineN-Cyclohexylisononanamide
Alternative AcidAcyl Chain2-Ethylhexylamine + Adipic AcidN-(2-Ethylhexyl)-6-hydroxy-hexanamide (after reduction) organic-chemistry.org
C-H FunctionalizationBothPd-catalyzed arylationN-(Aryl-2-ethylhexyl)isononanamide nih.gov
Thiol-ene AdditionAcyl ChainUnsaturated isononanoic acid precursor + Thiol (e.g., Mercaptoethanol)N-(2-Ethylhexyl)-hydroxyethylthio-isononanamide rsc.org
Reductive AminationAcyl ChainAldehyde-functionalized isononanoic acid precursor + AmineN-(2-Ethylhexyl)-amino-functionalized-isononanamide luxembourg-bio.comnih.gov

These advanced methodologies underscore the versatility of the amide scaffold and provide a strategic roadmap for the synthesis of novel N-(2-Ethylhexyl)isononanamide derivatives with precisely engineered structural features.

Advanced Spectroscopic Techniques for Structural Elucidation of N-(2-Ethylhexyl)isononanamide

Spectroscopic methods are indispensable for the structural analysis of organic molecules like N-(2-Ethylhexyl)isononanamide.

Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. For N-(2-Ethylhexyl)isononanamide, a secondary amide, 2D NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) are particularly insightful. nih.gov

Furthermore, 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded ¹H and ¹³C atoms, aiding in the complete assignment of the complex proton and carbon spectra of N-(2-Ethylhexyl)isononanamide. researchgate.net This is essential for distinguishing between the numerous methylene (-CH2-) and methyl (-CH3) groups in its branched alkyl chains.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for N-(2-Ethylhexyl)isononanamide (Note: These are typical chemical shift ranges for similar long-chain amide structures and may vary based on solvent and experimental conditions.)

Atom PositionRepresentative ¹H Chemical Shift (ppm)Representative ¹³C Chemical Shift (ppm)
Amide N-H5.5 - 7.5 (broad)-
Carbonyl C=O-172 - 175
N-CH₂ (of ethylhexyl)3.1 - 3.340 - 45
Cα-H₂ (of isononanoyl)2.1 - 2.335 - 40
Alkyl Chain CH, CH₂, CH₃0.8 - 1.610 - 35

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement of the molecular ion. For N-(2-Ethylhexyl)isononanamide (C₁₇H₃₅NO), the expected monoisotopic mass is 269.27186 Da. nih.govuni.lu HRMS can measure this value to within a few parts per million (ppm), effectively ruling out other potential elemental compositions.

In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments on an HRMS platform reveal detailed structural information through fragmentation analysis. The fragmentation of N-(2-Ethylhexyl)isononanamide would likely proceed through characteristic pathways for long-chain amides. Key fragmentation events would include:

Alpha-cleavage: Breakage of the C-C bonds adjacent to the nitrogen atom or the carbonyl group.

Amide bond cleavage: Scission of the C-N bond, leading to the formation of acylium ions or amine fragments.

McLafferty rearrangement: A common pathway for carbonyl compounds, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Table 2: Predicted HRMS Fragments for N-(2-Ethylhexyl)isononanamide (Note: These m/z values are calculated for the most likely fragment ions.)

Fragment IonProposed StructureCalculated m/z
[M+H]⁺C₁₇H₃₆NO⁺270.2791
Acylium ion[C₉H₁₉CO]⁺143.1430
Iminium ion[CH₂=NH-CH₂(CH(C₂H₅)C₄H₉)]⁺128.1434
2-Ethylhexyl fragment[C₈H₁₇]⁺113.1325

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. researchgate.net For N-(2-Ethylhexyl)isononanamide, these techniques are particularly useful for characterizing the amide group and the nature of intermolecular interactions.

The FTIR and Raman spectra of secondary amides are dominated by characteristic bands: spectroscopyonline.com

Amide A band (N-H stretch): Typically appears around 3300 cm⁻¹. The position and broadness of this peak are highly sensitive to hydrogen bonding. In the solid state or as a pure liquid, where intermolecular N-H···O=C hydrogen bonds are prevalent, this band is broad and shifted to lower wavenumbers compared to its position in a dilute, non-polar solution. aip.org

Amide I band (C=O stretch): Found in the region of 1630-1680 cm⁻¹. This is one of the most intense bands in the IR spectrum. Its frequency is also affected by hydrogen bonding; stronger hydrogen bonds weaken the C=O bond and lower its stretching frequency. researchgate.net

Amide II band (N-H bend and C-N stretch): Occurs between 1510-1570 cm⁻¹. This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. aip.org

Raman spectroscopy offers complementary information. While the C=O stretch is strong in the IR spectrum, the C-C and C-H vibrations of the long alkyl chains often produce strong signals in the Raman spectrum, providing information about the hydrocarbon backbone. cdnsciencepub.com The combination of FTIR and Raman allows for a comprehensive analysis of the molecule's vibrational properties. conicet.gov.ar

Table 3: Key Vibrational Bands for N-(2-Ethylhexyl)isononanamide (Note: Wavenumbers are approximate and depend on the physical state of the sample.)

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Significance
N-H Stretch (Amide A)FTIR, Raman3300 (broad)Indicates hydrogen bonding
Asymmetric CH₂ StretchFTIR, Raman2925Alkyl chain structure
Symmetric CH₂ StretchFTIR, Raman2855Alkyl chain structure
C=O Stretch (Amide I)FTIR1640Amide group, sensitive to H-bonding
N-H Bend / C-N Stretch (Amide II)FTIR1550Amide group structure

Advanced Chromatographic and Separation Science Methodologies for N-(2-Ethylhexyl)isononanamide

Chromatographic techniques are essential for separating N-(2-Ethylhexyl)isononanamide from impurities, including starting materials, byproducts, or its own structural isomers, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile or thermally labile compounds like N-(2-Ethylhexyl)isononanamide. measurlabs.com A reversed-phase HPLC method, likely using a C18 or C8 column with a mobile phase gradient of acetonitrile and water, would be suitable for separating the target compound from more polar or less polar impurities.

A significant challenge in the analysis of this compound is the potential presence of isomers. "Isononanamide" implies a branched nine-carbon acyl chain, which can have multiple structural isomers depending on the branching pattern (e.g., 7-methyloctanamide). Similarly, the "2-ethylhexyl" group is chiral. Therefore, a commercial sample may contain a mixture of structural isomers and stereoisomers.

Advanced LC techniques are required to separate these isomers. Hydrophilic Interaction Liquid Chromatography (HILIC), which often employs amide-bonded stationary phases, has proven effective for separating polar isomers. mdpi.com For chiral separation, specialized chiral stationary phases (CSPs) would be necessary to resolve the enantiomers arising from the stereocenter in the 2-ethylhexyl group.

Table 4: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
Column Reversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 70% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Injection Volume 10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com While N-(2-Ethylhexyl)isononanamide has a relatively high molecular weight (269.47 g/mol ), it is sufficiently volatile for GC analysis, especially at elevated temperatures. lookchem.com GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is well-suited for trace analysis and studying the compound's volatility.

For trace analysis, such as detecting residual amounts in industrial products or environmental samples, GC-MS is the method of choice due to its high sensitivity and selectivity. Method development would involve optimizing the injector temperature, oven temperature program, and column type. A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would be appropriate for this analysis.

Volatility studies can also be conducted using GC. By analyzing the compound under various temperature conditions, its retention time provides a measure of its volatility, which is a key physical property for understanding its environmental fate and for process optimization in its industrial applications. chromatographyonline.com

Table 5: Representative GC-MS Method Parameters for Trace Analysis

ParameterCondition
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 150°C (1 min hold), ramp to 300°C at 15°C/min, hold for 5 min
Injector 280°C, Splitless mode
MS Transfer Line 290°C
Ion Source 230°C, Electron Ionization (EI) at 70 eV
Scan Range m/z 40-450

Development of Novel Analytical Protocols for Amide Compounds

The evolution of analytical chemistry provides new avenues for the characterization of amide compounds. Traditional methods like chromatography and standard spectroscopy are being supplemented by novel protocols that offer enhanced speed, sensitivity, and miniaturization. diplomatacomercial.com These emerging techniques are pivotal for applications requiring on-site or real-time monitoring.

Microfluidic systems, often called "lab-on-a-chip" technology, represent a significant leap in analytical instrumentation. nih.gov These platforms miniaturize and integrate complex laboratory functions onto a small chip, handling nanoliter volumes of fluid in micrometer-scale channels. nih.gov This miniaturization allows for significantly faster analysis times, reduced reagent consumption, and the potential for high-throughput screening by running multiple analyses in parallel. nih.gov

For a compound like N-(2-Ethylhexyl)isononanamide, microfluidic platforms could be developed for rapid quality control assessments. The fundamental components of such a system would include micro-pumps for fluid propulsion, micro-channels for sample transport, micro-mixers for reagent blending, and an integrated detection zone. Detection is often achieved using optical methods like fluorescence or absorbance. nih.gov

The application of microfluidics to the analysis of industrial amides could involve:

Reaction Monitoring: Real-time tracking of the amidation process by continuously sampling and analyzing the reaction mixture.

Purity Analysis: High-speed separation of N-(2-Ethylhexyl)isononanamide from starting materials or by-products.

Formulation Screening: Rapidly testing the compatibility and stability of the amide in various solvent systems or product formulations.

While the development of microfluidic systems is widespread, specific applications tailored to N-(2-Ethylhexyl)isononanamide are still an emerging area of research. The technology, borrowed from the electronics industry, has the potential to become a ubiquitous tool in chemical analysis. nih.gov

Table 1: Features and Advantages of Microfluidic Analytical Systems

FeatureDescriptionAdvantage for Amide Analysis
Miniaturization Components are scaled down to the micrometer level.Reduces sample and reagent volume, lowering costs.
High Throughput Parallel processing of numerous samples is possible on a single chip. nih.govEnables rapid screening of process conditions or formulations.
Rapid Analysis Short diffusion distances and high surface-area-to-volume ratios accelerate reactions and separations. nih.govAllows for real-time process control and quick quality checks.
Integration Multiple laboratory steps (e.g., mixing, reaction, separation, detection) are combined into one device. nih.govSimplifies workflow and reduces potential for human error.
Portability The small size of the chips allows for the development of portable analytical devices.Facilitates on-site analysis in manufacturing environments.

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to generate a measurable signal in response to a specific analyte. nih.gov Their high specificity and sensitivity make them attractive for detecting particular chemical compounds in complex mixtures.

Electrochemical Biosensors

Electrochemical biosensors convert the interaction between a biorecognition element and a target analyte into a quantifiable electrical signal (e.g., current, potential, impedance). nih.gov These sensors are known for their high sensitivity, low cost, and potential for miniaturization. mdpi.com

The key components of an electrochemical biosensor for amide detection would be:

Biorecognition Element: This component provides specificity. For amide detection, potential elements include enzymes (e.g., amidases that can hydrolyze the amide bond) or specific antibodies developed to bind to the N-(2-Ethylhexyl)isononanamide molecule. benthamopen.com

Electrochemical Transducer: This part converts the biological binding or reaction event into an electrical signal. Common types include:

Amperometric: Measures the current produced from the oxidation or reduction of an electroactive species involved in the reaction.

Potentiometric: Measures the change in potential at an electrode surface, often related to changes in ion concentration. benthamopen.com

Impedimetric: Measures the change in the electrical impedance of the electrode interface upon analyte binding.

Development in this field focuses on creating stable and selective biorecognition layers and enhancing the signal transduction for lower detection limits. nih.govresearchgate.net

Table 2: Comparison of Electrochemical Biosensor Transduction Methods

Transducer TypePrinciple of OperationTypical OutputPotential for Amide Detection
Amperometric Measures current from redox reactions at a constant potential. nih.govCurrent (Amperes)High sensitivity for detecting products of an enzymatic reaction involving the amide.
Potentiometric Measures potential difference between two electrodes at near-zero current. benthamopen.comVoltage (Volts)Useful if the biorecognition event causes a change in local pH or ion concentration. benthamopen.com
Impedimetric Measures changes in resistance and capacitance at the electrode-solution interface upon analyte binding. nih.govImpedance (Ohms)Highly sensitive, label-free detection of the amide binding directly to the sensor surface.
Conductometric Measures the change in the electrical conductivity of the solution. nih.govConductance (Siemens)Applicable if the overall ionic composition of the solution changes upon reaction.

Spectrometric Biosensors

Spectrometric biosensors utilize light to probe the interaction between the analyte and the biorecognition element. Techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are particularly well-suited for amide detection because they can directly probe the molecule's vibrational bonds. mdpi.comnih.gov

The amide group has several characteristic vibrational modes that serve as spectroscopic fingerprints:

Amide I: Primarily due to C=O stretching vibrations, appearing around 1650 cm⁻¹. mdpi.comnih.gov

Amide II: Arises from N-H bending and C-N stretching vibrations, found near 1550 cm⁻¹. nih.gov

Amide III: A complex mix of vibrations involving C-N stretching and N-H bending, located around 1200-1300 cm⁻¹. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that can amplify the Raman signal of molecules adsorbed on or near a nanostructured metallic surface by factors of up to 10¹⁴. mdpi.com A SERS-based biosensor for N-(2-Ethylhexyl)isononanamide could involve functionalizing a SERS-active substrate with a bioreceptor that selectively captures the amide, allowing for its detection at extremely low concentrations through the enhancement of its characteristic Amide I, II, and III bands. mdpi.comeuropa.eu This provides not only detection but also structural information, making it a powerful analytical tool. mdpi.com

Table 3: Key Spectroscopic Bands for Amide Detection

Amide BandApproximate Wavenumber (cm⁻¹)Vibrational Origin
Amide I 1660-1670C=O Stretching mdpi.comnih.gov
Amide II ~1548N-H Bending and C-N Stretching nih.gov
Amide III 1200-1300C-N Stretching and N-H Bending mdpi.com
C-H Vibrations ~1449C-H Bending/Stretching mdpi.com

Kinetic and Thermodynamic Parameters Governing N-(2-Ethylhexyl)isononanamide Reactions

The rate and feasibility of chemical reactions involving N-(2-Ethylhexyl)isononanamide are dictated by kinetic and thermodynamic parameters. While specific experimental data for this compound are not extensively documented in publicly available literature, the principles can be understood through related studies. Kinetics describes the rate of a reaction, governed by the activation energy (Ea) and the pre-exponential factor (A) as defined by the Arrhenius equation. Thermodynamics, on the other hand, determines the position of equilibrium and is described by changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

Generally, the formation of amide bonds is an endergonic process, requiring energy input to proceed, while hydrolysis is exergonic but often kinetically slow, requiring a catalyst or harsh conditions. luxembourg-bio.com For any reaction, a negative ΔG indicates a spontaneous process, while a positive ΔG indicates a non-spontaneous one.

Kinetic studies on analogous compounds, such as the thermal decomposition of 2-ethylhexyl nitrate (EHN), reveal that the stability and reaction pathway are highly dependent on temperature and molecular structure. For EHN, the activation energy for decomposition was determined to be approximately 154-157 kJ mol⁻¹, indicating the energy barrier that must be overcome for the reaction to proceed. researchgate.net Similarly, the synthesis of other 2-ethylhexyl esters has been studied to optimize reaction conditions by understanding the kinetic parameters. rsc.org These studies often employ non-isothermal and isothermal methods to determine the reaction model and associated energy requirements. researchgate.netmdpi.com

Table 1: Illustrative Kinetic and Thermodynamic Parameters in Chemical Reactions This table presents conceptual data and data from analogous compounds to illustrate the parameters that would govern N-(2-Ethylhexyl)isononanamide reactions.

ParameterSymbolDescriptionTypical Value Range (for related reactions)
Activation Energy EaThe minimum energy required to initiate a chemical reaction.100 - 250 kJ/mol researchgate.netmdpi.com
Pre-exponential Factor AA constant indicating the frequency of collisions in the correct orientation.Varies widely based on reaction type.
Enthalpy Change ΔHThe heat absorbed or released during a reaction at constant pressure.Negative for exothermic, positive for endothermic.
Entropy Change ΔSThe measure of the change in disorder or randomness in a system.Positive for increased disorder, negative for decreased.
Gibbs Free Energy Change ΔGDetermines the spontaneity of a reaction (ΔG = ΔH - TΔS).Negative for spontaneous, positive for non-spontaneous.

Data is illustrative and derived from studies on related compounds and general chemical principles. researchgate.netmdpi.comlidsen.com

Elucidation of Reaction Intermediates and Transition States in Amide Chemistry

Reaction mechanisms are multi-step processes that often involve the formation of transient species known as reaction intermediates and high-energy transition states. youtube.com For reactions involving the amide bond of N-(2-Ethylhexyl)isononanamide, these intermediates are crucial for understanding the transformation pathway.

In amide hydrolysis under basic conditions, the reaction proceeds via a nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. This leads to the formation of a tetrahedral intermediate, a short-lived species where the carbonyl carbon is bonded to four other atoms. allen.in This intermediate is unstable and collapses, cleaving the carbon-nitrogen bond to yield a carboxylate anion and 2-ethylhexylamine. allen.in

Under acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as the nucleophile, attacking the carbon to form a tetrahedral intermediate. allen.inscienceopen.com Subsequent proton transfers and elimination of the amine lead to the formation of the carboxylic acid and the protonated amine.

The synthesis of amides from a carboxylic acid (isononanoic acid) and an amine (2-ethylhexylamine) also involves intermediates. When using coupling reagents like dicyclohexylcarbodiimide (DCC), the carboxylic acid first reacts to form an O-acylurea intermediate. luxembourg-bio.com This activated species is highly reactive towards the amine, which attacks the carbonyl carbon, ultimately forming the stable amide bond and a urea by-product. luxembourg-bio.com

Transition states are the highest energy points along the reaction coordinate between reactants, intermediates, and products. They are fleeting configurations that cannot be isolated but are critical in determining the reaction's activation energy. For amide hydrolysis, the transition state occurs as the nucleophile attacks the carbonyl carbon and the C=O double bond begins to break. mit.edu

Hydrolysis Reactions of Amide Bonds in N-(2-Ethylhexyl)isononanamide

The hydrolysis of the amide bond in N-(2-Ethylhexyl)isononanamide is a fundamental transformation that results in the cleavage of the molecule into its constituent parts: isononanoic acid and 2-ethylhexylamine. This reaction can be initiated under acidic or basic conditions. allen.in

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₃O⁺), the reaction begins with the protonation of the amide's carbonyl oxygen. This step makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule. allen.in

Protonation: The carbonyl oxygen is protonated.

Nucleophilic Attack: A water molecule attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred from the oxygen atom (of the original water molecule) to the nitrogen atom, making the amine a better leaving group.

C-N Bond Cleavage: The tetrahedral intermediate collapses, breaking the C-N bond and releasing 2-ethylhexylamine (as a protonated ammonium ion).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield isononanoic acid.

Base-Catalyzed (Saponification) Hydrolysis: Under basic conditions (e.g., with OH⁻), a hydroxide ion acts as the nucleophile. This process is generally irreversible because the final step involves an acid-base reaction. allen.in

Nucleophilic Attack: The hydroxide ion directly attacks the carbonyl carbon.

Tetrahedral Intermediate Formation: A tetrahedral intermediate with a negative charge on the oxygen is formed.

C-N Bond Cleavage: The intermediate collapses, expelling the amide ion (⁻NH-R), which is a very strong base.

Proton Transfer: The strongly basic amide ion immediately deprotonates the newly formed isononanoic acid, resulting in a resonance-stabilized carboxylate anion and neutral 2-ethylhexylamine. This acid-base reaction drives the equilibrium toward the products.

Protonation: An acidic workup is required in a final, separate step to protonate the carboxylate anion to form the neutral isononanoic acid.

The rate of hydrolysis can be influenced by steric hindrance around the carbonyl group. The bulky 2-ethylhexyl and isononyl groups in N-(2-Ethylhexyl)isononanamide may sterically hinder the approach of the nucleophile, potentially slowing the rate of hydrolysis compared to less hindered amides.

Properties

CAS No.

93803-14-6

Molecular Formula

C42H88NO7P

Molecular Weight

750.1 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-octadec-9-enyl] octadecyl hydrogen phosphate

InChI

InChI=1S/C36H73O4P.C6H15NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39-41(37,38)40-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;8-4-1-7(2-5-9)3-6-10/h17,19H,3-16,18,20-36H2,1-2H3,(H,37,38);8-10H,1-6H2/b19-17+;

InChI Key

QMHUWCFQJDCYFY-ZJSKVYKZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCC/C=C/CCCCCCCC.C(CO)N(CCO)CCO

Canonical SMILES

CCCCCCCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCC=CCCCCCCCC.C(CO)N(CCO)CCO

Origin of Product

United States

Life Cycle Inventory Lci Analysis:this Phase Involves Compiling Quantitative Data on All Inputs and Outputs Within the System Boundaries.rsc.orgfor N 2 Ethylhexyl Isononanamide, This Would Include:

Inputs: Raw materials (e.g., precursors to isononanoic acid and 2-ethylhexylamine), energy (electricity, natural gas), water, catalysts, and solvents.

Outputs: The main product (N-(2-Ethylhexyl)isononanamide), co-products, air emissions (e.g., VOCs, CO₂), waterborne emissions, and solid waste (e.g., spent catalyst, distillation residues). epa.gov

Life Cycle Impact Assessment Lcia :the Lci Data is Translated into Potential Environmental Impacts. This is Done by Classifying the Inventory Data into Impact Categories and then Characterizing Them Using Scientific Models. Common Impact Categories Include:

Global Warming Potential (Climate Change)

Ozone Depletion Potential

Acidification Potential

Eutrophication Potential

Human Toxicity (cancer and non-cancer effects)

Ecotoxicity

Resource Depletion (fossil fuels, minerals) parchem.com

For amides, the toxicity of the final product and any degradation products to aquatic ecosystems is a particularly important consideration. chemicalbook.comavantorsciences.com

Interpretation:the Results of the Lci and Lcia Are Analyzed to Draw Conclusions, Identify Significant Environmental Hotspots in the Life Cycle, and Make Recommendations for Improvement.haihangchem.comfor Instance, an Lca Might Reveal That the Energy Required for Distillation is the Largest Contributor to the Product S Carbon Footprint, Suggesting That Research into Lower Energy Purification Methods or a Synthesis That Produces a Purer Crude Product Would Be the Most Effective Way to Improve Its Environmental Profile.core.ac.uk

The application of LCA methodologies is crucial for substantiating claims of "green" or "sustainable" chemistry, providing a quantitative basis for comparing different synthetic routes and identifying areas for targeted environmental improvement in the production and use of amides like N-(2-Ethylhexyl)isononanamide. atamankimya.comavantorsciences.com

V. Computational and Theoretical Chemistry Studies of N 2 Ethylhexyl Isononanamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Properties of N-(2-Ethylhexyl)isononanamide

Quantum mechanical calculations are instrumental in elucidating the electronic structure and predicting the molecular properties of N-(2-ethylhexyl)isononanamide. These methods, which solve the Schrödinger equation for the molecule, offer a detailed view of electron distribution, orbital energies, and molecular geometry at the atomic level. unige.chpku.edu.cn

Density Functional Theory (DFT) has become a widely used quantum mechanical method due to its favorable balance of accuracy and computational cost. esqc.org For amide systems, DFT is employed to investigate a range of properties. The theory is founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density. pku.edu.cninfn.it

In the context of amides, DFT calculations are used to:

Determine Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles of the amide group and the aliphatic chains of N-(2-ethylhexyl)isononanamide.

Analyze Electronic Properties: Calculating properties such as dipole moment, polarizability, and electrostatic potential, which are crucial for understanding intermolecular interactions.

Investigate Reaction Mechanisms: Studying the energetics of reactions involving the amide group, such as hydrolysis.

Predict Spectroscopic Properties: Simulating vibrational (infrared and Raman) and NMR spectra to aid in experimental characterization.

DFT studies on related amide systems have provided insights into the influence of steric and electronic factors on their reactivity. researchgate.net For instance, investigations into twisted amides have shown that DFT can effectively evaluate key structural parameters and energy barriers. researchgate.net

Table 1: Representative DFT-Calculated Properties for a Model Amide System

PropertyCalculated ValueSignificance
C=O Bond Length~1.23 ÅIndicates the double bond character of the carbonyl group.
C-N Bond Length~1.35 ÅShorter than a typical C-N single bond, indicating partial double bond character due to resonance.
Dipole Moment~3.5 - 4.0 DHighlights the polar nature of the amide functional group.
Rotational Barrier (C-N)~15-20 kcal/molReflects the energy required to break the partial double bond character and rotate around the C-N bond. researchgate.net

Note: The values in this table are representative for simple amides and may vary for N-(2-ethylhexyl)isononanamide due to its specific structure.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. capes.gov.br These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense. acs.org

For amides, ab initio calculations are particularly valuable for:

High-Accuracy Energetics: Determining precise rotational barriers, conformational energy differences, and reaction energies. researchgate.net Studies on simple amides have shown that including electron correlation is important for accurate barrier height predictions. researchgate.net

Investigating Non-covalent Interactions: Accurately describing hydrogen bonding and van der Waals forces, which are critical for understanding the condensed-phase behavior of N-(2-ethylhexyl)isononanamide.

Benchmarking Other Methods: Providing reference data to assess the accuracy of more computationally efficient methods like DFT and semi-empirical approaches.

For example, ab initio studies on dipeptides, which contain amide linkages, have been used to create detailed maps of vibrational couplings, essential for interpreting complex infrared spectra. aip.org Research on antiparallel beta-sheets has also utilized ab initio methods to model the coupling between amide C=O groups. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of N-(2-Ethylhexyl)isononanamide

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of molecular motion over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and intermolecular interactions of N-(2-ethylhexyl)isononanamide in various environments. kashanu.ac.irresearchgate.net

MD simulations are particularly useful for:

Conformational Sampling: The flexible alkyl chains of N-(2-ethylhexyl)isononanamide can adopt numerous conformations. MD simulations can explore this vast conformational space to identify the most probable structures and the transitions between them.

Solvation Effects: Understanding how the molecule interacts with different solvents, which is crucial for its application in various formulations.

Aggregation Behavior: Simulating the tendency of N-(2-ethylhexyl)isononanamide molecules to self-associate or interact with other components in a mixture, which is relevant to its role as a defoamer.

Interaction with Interfaces: Modeling the behavior of the molecule at liquid-air or liquid-solid interfaces, providing insight into its surface activity.

Application of Machine Learning and Artificial Intelligence in Chemical Compound Space for Amides

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry by enabling rapid and accurate predictions of molecular properties and reaction outcomes. nih.gov

Machine learning models can be trained on large datasets of known reactions to predict the outcomes of new, unseen reactions. cmu.edu For amide synthesis, which is a cornerstone of organic chemistry, ML models are being developed to predict reaction yields and identify optimal reaction conditions. rsc.orgpku.edu.cn These models often use molecular descriptors derived from the structures of the reactants and reagents as input features. pku.edu.cn

Recent advancements have shown that ML models, such as random forests and neural networks, can achieve high accuracy in predicting amide coupling reaction yields. nih.govrsc.org Some models even incorporate quantum mechanical descriptors to enhance their predictive power. cmu.edupku.edu.cn

Table 2: Performance of Different Machine Learning Models in Amide Coupling Yield Prediction

Machine Learning AlgorithmPerformance Metric (R²)Reference
Random Forest~0.378 - >0.95 nih.govpku.edu.cn
Stacked Ensemble0.395 ± 0.020 nih.gov
XGBoostHigh performance noted rsc.org
Neural NetworksR² values around or over 0.9 for specific tasks researchgate.net

Note: The performance of ML models is highly dependent on the quality and size of the training dataset.

For amide synthesis, these automated workflows can significantly accelerate the discovery of optimal conditions, leading to higher yields, reduced waste, and faster process development. nih.govacs.org Bayesian optimization is one such algorithmic approach that has been successfully used to guide the experimental search for the best reaction conditions. beilstein-journals.org This iterative process uses the results of previous experiments to inform the selection of the next set of experimental parameters, leading to a more efficient optimization process than traditional one-variable-at-a-time methods. beilstein-journals.org

Vi. Research into N 2 Ethylhexyl Isononanamide in Materials Science and Engineering

Incorporation of N-(2-Ethylhexyl)isononanamide into Polymer Architectures and Composites

The incorporation of N-(2-Ethylhexyl)isononanamide into polymer systems is primarily as a functional additive, such as a plasticizer or lubricant, to modify the properties of the final material. lookchem.com While direct polymerization of this amide is not common, its influence on polymer architectures is significant. As a plasticizer, it enhances the flexibility and workability of materials. lookchem.com This function is crucial in the manufacturing of various polymer composites where improved processability and end-product durability are required.

The 2-ethylhexyl group is a key feature shared with other well-known plasticizers and monomers, such as Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and 2-Ethylhexyl Acrylate (B77674) (2-EHA), which are widely used in the polymer industry. gantrade.comeuropa.eu The branched nature of the 2-ethylhexyl group increases hydrophobicity and contributes to the compound's effectiveness in modifying polymer properties. For instance, 2-EHA is known to improve water resistance, weathering, and low-temperature flexibility in copolymers. gantrade.com Similarly, N-(2-Ethylhexyl)isononanamide's role as a plasticizer is linked to its ability to integrate into the polymer matrix, disrupting intermolecular forces between polymer chains and thereby increasing flexibility. lookchem.com

Research into related compounds provides a model for understanding its potential in polymer science. For example, studies on polyurethane synthesis have utilized 2-ethylhexyl acrylate as a reactive diluent to solubilize polyurethane oligomers, enabling the creation of elastomeric materials with low energy loss. osti.gov The amide group in N-(2-Ethylhexyl)isononanamide offers higher chemical stability compared to the ester groups found in plasticizers like DEHP, which are more prone to hydrolysis. This suggests that amide-based plasticizers could offer enhanced durability in certain polymer composites.

PropertyDescriptionRelevance to PolymersSource
Function Plasticizer, LubricantImproves flexibility, workability, and processability of polymer materials. lookchem.com
Structural Feature 2-ethylhexyl groupEnhances hydrophobicity and contributes to plasticizing effect.
Chemical Stability Amide group offers higher stability than esters.Potentially leads to more durable polymer composites compared to those using ester-based plasticizers.

Role of N-(2-Ethylhexyl)isononanamide in Surface Chemistry and Coating Formulations (e.g., Defoamers, Surfactants)

N-(2-Ethylhexyl)isononanamide plays a significant role in surface chemistry, where it is utilized as a surfactant, emulsifier, and notably, a defoamer. guidechem.com Its amphiphilic structure, combining a hydrophobic alkyl chain with a more polar amide group, allows it to act at interfaces, modifying surface tension and stabilizing emulsions.

The most prominent and regulated application in this area is its use as a defoamer for cement additives in oilfield applications. ecfr.govgovinfo.govcornell.edugovinfo.gov The branched isononanamide chain is particularly effective for this purpose. In Canada, it is recognized for its use in paint and coating formulations to prevent foam, which can compromise the integrity and appearance of the coating. gazette.gc.ca Its attributes in coatings include high thermal stability, low foaming, and excellent wetting ability, which ensure a smooth and stable formulation. guidechem.com

As a surfactant, it helps to reduce the surface tension of a liquid, allowing for easier spreading and wetting of surfaces. This property is valuable in the formulation of industrial coatings, lubricants, and personal care products. guidechem.com The compound's effectiveness as a surface-active agent is highlighted by its use as an emulsifier, which promotes the formation and stabilization of a mixture of two or more immiscible liquids. guidechem.com

ApplicationFunctionKey PropertiesSource
Oilfield Cementing DefoamerPrevents foam formation in cement additives. ecfr.govgovinfo.govcornell.edugovinfo.gov
Paints & Coatings Defoamer, Wetting AgentEnhances water repellence, reduces foam, and improves ease of application. guidechem.comgazette.gc.ca
Industrial & Personal Care Surfactant, EmulsifierStabilizes formulations, enhances stability and performance. guidechem.com

Design and Synthesis of Advanced Functional Materials Utilizing Amide Scaffolds

The amide functional group is a fundamental building block in the design and synthesis of a wide range of advanced materials due to its stability and capacity for hydrogen bonding. researchgate.netresearchgate.net While N-(2-Ethylhexyl)isononanamide is a relatively simple amide, the principles underlying its functionality are central to the development of more complex, high-performance materials built upon amide scaffolds.

The versatility of the amide bond allows chemists to create materials with highly tunable properties. By selecting different substituent groups to attach to the amide nitrogen and the carbonyl carbon, researchers can control characteristics such as solubility, thermal stability, and biological activity. The synthesis of N-(2-Ethylhexyl)isononanamide itself, typically through the reaction of isononanoic acid and 2-ethylhexylamine, is an example of a straightforward amidation reaction that is a cornerstone of synthetic polymer and materials chemistry.

Research in materials science demonstrates the broad potential of amide scaffolds:

Biomaterials: Poly(ester amide)s (PEAs) containing α-amino acids are being developed for 3D printing of tissue engineering scaffolds. The amide linkages in these polymers enhance cell-matrix interactions and control degradation rates, which are critical for tissue regeneration. rsc.org

Functional Polymers: Post-polymerization modification of amide groups in polymers like polyacetylene allows for the synthesis of functional materials with unique properties, such as helical structures and enhanced luminescence. researchgate.net

Screening Libraries: Natural product scaffolds are often modified via amidation to create libraries of new compounds for biological screening. For instance, a 20-membered amide library was generated from 3-chloro-4-hydroxyphenylacetic acid for evaluation against malaria and cancer cell lines. acs.org

Research AreaAmide Scaffold ApplicationResulting Material/FunctionSource
Tissue Engineering Poly(ester amide) synthesisBiodegradable scaffolds with tunable properties for tissue regeneration. rsc.org
Functional Polymers Post-polymerization modificationPolymers with controlled helical structures and enhanced luminescence. researchgate.net
Medicinal Chemistry Parallel synthesis of amide librariesNovel compounds for drug discovery and biological screening. acs.org
Antiviral Agents Synthesis of myricetin (B1677590) derivativesFerulic acid amide scaffolds leading to compounds with significant antiviral activity. rsc.org

Vii. Environmental Fate and Transformation Research of N 2 Ethylhexyl Isononanamide

Studies on Biodegradation Pathways and Microbial Metabolism of N-(2-Ethylhexyl)isononanamide

The biodegradation of N-(2-Ethylhexyl)isononanamide, a tertiary amide, is influenced by its chemical structure, particularly the branched N-alkyl group. Research on the microbial degradation of amides provides insights into its likely metabolic pathways.

The primary step in the microbial degradation of many amides is the enzymatic hydrolysis of the amide bond, a reaction catalyzed by amidases present in various microorganisms. researchgate.net For N-(2-Ethylhexyl)isononanamide, this would lead to the formation of isononanoic acid and N-(2-ethylhexyl)amine. Subsequently, these intermediate products would likely undergo further microbial metabolism.

However, the rate and extent of this initial hydrolysis can be significantly affected by the substitution pattern of the amide. Studies have shown that while primary amides are often readily hydrolyzed, secondary and tertiary amides can exhibit greater resistance to microbial breakdown. researchgate.net For instance, research on the biotransformation of 30 different amide-containing compounds revealed that tertiary amides are more prone to N-dealkylation rather than hydrolysis, unless other more easily metabolizable functional groups are present. researchgate.net In the case of N-(2-Ethylhexyl)isononanamide, N-dealkylation would result in the formation of isononanamide and a 2-ethylhexyl derivative.

Furthermore, in vitro studies on fatty acyl amides have demonstrated their resistance to degradation and hydrogenation by ruminal microorganisms, suggesting that some amides can be persistent in certain microbial environments. nih.gov One study on the biodegradation of N-alkyl polypropylene (B1209903) polyamines found that while primary and secondary fatty acid amides were hydrolyzed, the tertiary fatty acid amides tested were not transformed by the bacterial strains Pseudomonas aeruginosa or Aeromonas hydrophila. researchgate.net This suggests that the branched structure of the N-(2-ethylhexyl) group in N-(2-Ethylhexyl)isononanamide could present a steric hindrance to the enzymatic activity required for its degradation.

Conversely, a study on the microbial degradation of seven different amides in natural pond water reported a wide range of second-order rate constants, indicating that microbial transformation rates can be highly variable depending on the specific amide structure and the microbial population present. nih.gov The mechanism of degradation was identified as microbially mediated hydrolysis. nih.gov

Based on the available research, the proposed biodegradation pathways for N-(2-Ethylhexyl)isononanamide are summarized in the table below.

Proposed PathwayInitial StepPotential Intermediate ProductsInfluencing Factors
Amide Hydrolysis Enzymatic cleavage of the C-N amide bondIsononanoic acid and N-(2-ethylhexyl)amineActivity of amidase enzymes, potential steric hindrance from the branched alkyl group.
N-dealkylation Enzymatic removal of the N-(2-ethylhexyl) groupIsononanamide and a 2-ethylhexyl derivativeCommon pathway for tertiary amides, may be favored over hydrolysis.

It is important to note that the actual biodegradation pathway and rate in a specific environment will depend on the composition and metabolic capabilities of the microbial community present.

Investigation of Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis) in Aquatic and Terrestrial Systems for Amides

In addition to biodegradation, abiotic processes such as hydrolysis and photolysis can contribute to the transformation of N-(2-Ethylhexyl)isononanamide in the environment.

Hydrolysis: The chemical hydrolysis of amides is generally a slow process in neutral aqueous solutions. jst.go.jp However, the rate can be significantly increased in the presence of acids or bases. jst.go.jparkat-usa.org For N-substituted amides, the rate of hydrolysis is influenced by both electronic and steric effects of the substituents on the nitrogen and carbonyl carbon atoms. jst.go.jpresearchgate.netacs.org Studies on the hydrolysis of N-substituted aliphatic amides have shown that the reaction mechanism is typically a bimolecular process involving a nucleophilic attack on the amide. jst.go.jp Tertiary amides are often more resistant to hydrolysis compared to primary and secondary amides due to increased steric hindrance. arkat-usa.org The hydrolysis of N-(2-Ethylhexyl)isononanamide would yield isononanoic acid and N-(2-ethylhexyl)amine.

Photolysis: Photodegradation can be a significant transformation pathway for organic compounds in aquatic environments exposed to sunlight. researchgate.net For aliphatic polyamides, research has indicated that photodegradation can proceed through the cleavage of the C-N bond in the amide group upon absorption of UV radiation. acs.org The specific products of photolysis would depend on the subsequent reactions of the resulting radical intermediates. The rate and importance of photolysis for N-(2-Ethylhexyl)isononanamide would be dependent on its ability to absorb light in the environmentally relevant UV spectrum.

The following table summarizes the potential abiotic degradation mechanisms for N-(2-Ethylhexyl)isononanamide.

Degradation MechanismDescriptionInfluencing Factors
Hydrolysis Cleavage of the amide bond by reaction with water.pH (rate increases in acidic or basic conditions), temperature, steric hindrance from substituents.
Photolysis Degradation due to the absorption of light energy.Light intensity and wavelength, presence of photosensitizing substances in the water.

The relative importance of these abiotic degradation pathways will vary depending on the specific environmental conditions, such as the pH and clarity of the water, and the amount of sunlight.

Modeling of Transport and Distribution Mechanisms of Organic Amides in Environmental Compartments

The transport and distribution of N-(2-Ethylhexyl)isononanamide in the environment are governed by its physicochemical properties, particularly its hydrophobicity. With a molecular formula of C17H35NO, it is a relatively large and hydrophobic organic molecule. nih.gov This suggests that it will have a tendency to partition from the aqueous phase to organic matter in soil and sediment.

Environmental fate models, such as fugacity-based models, are used to predict the distribution of chemicals in different environmental compartments (air, water, soil, sediment, and biota). ecetoc.org For hydrophobic organic chemicals, adsorption to soil and sediment is a key process that influences their mobility and bioavailability. ecetoc.orgnih.gov The extent of this adsorption is often correlated with the organic carbon content of the soil or sediment. ecetoc.org

Models developed for predicting the fate of hydrophobic organic contaminants in catchment systems have highlighted the importance of atmospheric deposition and the role of the snowpack as a temporary reservoir for these chemicals in colder regions. nih.gov The release of such compounds into surface waters is often linked to snowmelt events. nih.gov

Given the hydrophobic nature of N-(2-Ethylhexyl)isononanamide, it is expected to exhibit the following transport and distribution behaviors:

Low water solubility: Its presence in the dissolved phase in water bodies is likely to be limited.

Strong adsorption to soil and sediment: It is expected to bind to the organic fraction of soils and sediments, reducing its mobility in the environment.

Potential for bioaccumulation: Due to its hydrophobicity, there is a potential for this compound to accumulate in the fatty tissues of aquatic organisms.

Atmospheric transport: If released into the atmosphere, it could be subject to long-range transport and deposition in remote areas.

Research on Environmental Impact Assessment of Amide Release in Aquatic Environments

The potential environmental impact of N-(2-Ethylhexyl)isononanamide in aquatic environments is primarily related to its toxicity to aquatic organisms. According to the aggregated GHS classification information from reports submitted to the European Chemicals Agency (ECHA), N-(2-Ethylhexyl)isononanamide is classified with the following hazards: nih.gov

Hazard Statement CodeHazard Statement
H400Very toxic to aquatic life
H411Toxic to aquatic life with long lasting effects

These classifications indicate that the release of N-(2-Ethylhexyl)isononanamide into aquatic environments could pose a significant risk to aquatic ecosystems. The "very toxic to aquatic life" classification suggests that acute exposure to low concentrations of this compound can be lethal to aquatic organisms. The "toxic to aquatic life with long lasting effects" classification points to the potential for chronic toxicity and long-term adverse effects on aquatic populations, which may be linked to its persistence and potential for bioaccumulation.

Viii. N 2 Ethylhexyl Isononanamide in Green Chemistry and Sustainable Chemical Synthesis

Design of Environmentally Benign Synthetic Routes for N-(2-Ethylhexyl)isononanamide Production

The conventional synthesis of N-(2-Ethylhexyl)isononanamide involves the condensation reaction between isononanoic acid and 2-ethylhexylamine, typically at elevated temperatures with the removal of water. While effective, this process can be energy-intensive and may require catalysts that are not environmentally benign. Green chemistry offers several avenues to redesign this synthesis for improved sustainability.

Catalytic Innovations: A key goal in green amide synthesis is the replacement of stoichiometric reagents with catalytic alternatives. researchgate.net Traditional methods often generate significant waste, prompting the development of more efficient catalytic systems. dst.gov.in For the synthesis of amides from carboxylic acids and amines, several classes of catalysts have shown promise:

Boron-based Catalysts: Boronic acids are attractive due to their low cost, stability in air, and relatively low toxicity. researchgate.netucl.ac.uk They can facilitate the direct amidation of carboxylic acids under milder conditions, often requiring a method for water removal, such as azeotropic distillation or the use of molecular sieves. ucl.ac.uk

Metal-based Catalysts: Ruthenium and iridium complexes have been reported for the dehydrogenative coupling of alcohols and amines to form amides, a process that liberates hydrogen gas as the only byproduct. sigmaaldrich.com While innovative, applying this to N-(2-Ethylhexyl)isononanamide would require starting from the corresponding alcohol precursors instead of the carboxylic acid. Iridium catalysts have also been used for the N-alkylation of amides with alcohols under solvent-free, microwave-mediated conditions. organic-chemistry.orgthieme-connect.com

Biocatalysis: Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), are highly effective for amidation reactions under mild, anhydrous conditions. nih.gov An enzymatic route to N-(2-Ethylhexyl)isononanamide could proceed with high selectivity and yield, avoiding harsh reagents and byproducts. ucl.ac.uknih.gov The use of immobilized enzymes further enhances sustainability by allowing for easy catalyst recovery and reuse. researchgate.net

Process Intensification: Modern process design focuses on making reactions more efficient and safer.

Continuous Flow Synthesis: Shifting from traditional batch processing to continuous flow systems offers numerous advantages, including improved safety, better heat and mass transfer, and simplified scale-up. benthamdirect.comthieme-connect.com For amide synthesis, continuous flow methods have been developed using various coupling agents and catalysts, sometimes in bio-derived solvents like γ-valerolactone (GVL). benthamdirect.comeurekaselect.com Such a system for N-(2-Ethylhexyl)isononanamide production could reduce reaction times and minimize the volume of hazardous materials present at any given moment. acs.orgrsc.org

Solvent-Free and Microwave-Assisted Reactions: Eliminating solvents is a primary goal of green chemistry. Solvent-free, or neat, reactions reduce waste, cost, and the environmental impact associated with solvent production and disposal. mdpi.com Microwave irradiation can dramatically shorten reaction times and improve yields in solvent-free amide synthesis, often in conjunction with phase-transfer catalysts. organic-chemistry.orgmdpi.com A solvent-free synthesis of N-alkyl amides from glycerides and amines has been demonstrated, showcasing a potentially greener route for similar fatty amides. google.com

Table 1: Comparison of Potential Synthetic Routes for N-(2-Ethylhexyl)isononanamide

Synthetic Method Key Green Chemistry Principles Addressed Potential Advantages Potential Challenges for N-(2-Ethylhexyl)isononanamide
Boronic Acid Catalysis Catalysis, Atom Economy Low catalyst cost, air stability, reduced waste compared to stoichiometric reagents. researchgate.netucl.ac.uk Requires efficient water removal; potential toxicity of boron compounds. ucl.ac.uk
Enzymatic Synthesis (Biocatalysis) Use of Renewable Feedstocks (Enzymes), High Selectivity, Energy Efficiency Mild reaction conditions, high purity of products, biodegradable catalyst. nih.gov Enzyme stability and cost; requires anhydrous or non-aqueous media.
Continuous Flow Synthesis Safer Chemistry, Energy Efficiency, Real-time Control Enhanced safety, improved efficiency, easier scale-up, potential for automation. benthamdirect.comthieme-connect.com Initial investment in specialized equipment; optimization of flow parameters required.
Solvent-Free Microwave Synthesis Prevention of Waste (Solvents), Energy Efficiency Drastically reduced reaction times, no solvent waste, lower energy consumption. organic-chemistry.orgmdpi.com Potential for localized overheating; scalability can be a challenge for microwave reactors.

Utilization of N-(2-Ethylhexyl)isononanamide in Sustainable Solvents and Reaction Media

A key area of green chemistry is the development and use of sustainable solvents to replace volatile organic compounds (VOCs) that are often toxic, flammable, and environmentally harmful. ontosight.ai Green solvents can be derived from renewable resources (bio-solvents), have low toxicity, are biodegradable, and have a high boiling point to reduce air pollution. dst.gov.inontosight.ai

Currently, there is no available scientific literature or industrial documentation to suggest that N-(2-Ethylhexyl)isononanamide is used as a sustainable solvent or reaction medium. Its primary documented applications are as a defoamer in cement additives for oilfields and as a finishing agent in the textile industry. nih.gov

For a compound to be considered a green solvent, it would need to exhibit a specific set of properties, including:

Low Volatility: A high boiling point reduces evaporative losses and worker exposure.

Favorable Toxicity Profile: Low toxicity to humans and aquatic life is essential.

Biodegradability: The ability to break down in the environment prevents persistence and long-term contamination.

Good Solubilizing Power: It must effectively dissolve a range of solutes for its intended application.

Renewable Sourcing: Ideally, the solvent should be derived from renewable feedstocks.

While N-(2-Ethylhexyl)isononanamide is a liquid at room temperature and has a relatively high molecular weight suggesting low volatility, its potential as a green solvent remains unexplored. nih.gov Further research into its solubilizing characteristics, biodegradability, and ecotoxicity would be required to assess its suitability for such applications.

Waste Minimization and Atom Economy in Amide Synthesis

Waste minimization is a cornerstone of green chemistry and sustainable industrial processes. It involves a hierarchical approach, prioritizing source reduction and recycling over treatment and disposal. benthamdirect.com In the context of N-(2-Ethylhexyl)isononanamide production, waste minimization can be addressed through inventory management, process modification, and maximizing reaction efficiency. sigmaaldrich.com

Atom Economy: Developed by Barry Trost, atom economy is a metric that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. atamanchemicals.com The formula is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 thieme-connect.com

For the standard synthesis of N-(2-Ethylhexyl)isononanamide from isononanoic acid and 2-ethylhexylamine, the reaction is:

C₉H₁₈O₂ (Isononanoic Acid) + C₈H₁₉N (2-Ethylhexylamine) → C₁₇H₃₅NO (N-(2-Ethylhexyl)isononanamide) + H₂O (Water)

The molecular weights are:

Isononanoic Acid (C₉H₁₈O₂): 158.24 g/mol chemicalbook.comatamankimya.com

2-Ethylhexylamine (C₈H₁₉N): 129.24 g/mol sigmaaldrich.comchemicalbook.com

N-(2-Ethylhexyl)isononanamide (C₁₇H₃₅NO): 269.47 g/mol nih.gov

Water (H₂O): 18.02 g/mol

Calculation:

Sum of Reactant Molecular Weights = 158.24 + 129.24 = 287.48 g/mol

% Atom Economy = (269.47 / 287.48) x 100 ≈ 93.7%

This high theoretical atom economy indicates that the direct amidation reaction is inherently efficient in terms of atom utilization. The only theoretical byproduct is water. However, real-world process efficiency is often lower due to side reactions, the use of excess reagents to drive the reaction to completion, and the generation of waste from catalysts, solvents, and purification steps. Improving the reaction yield to approach the theoretical maximum is a key strategy for waste minimization. thieme-connect.com

Strategies for Waste Minimization:

Catalyst Recycling: Using heterogeneous or immobilized catalysts allows for their separation from the reaction mixture and reuse, preventing them from becoming part of the waste stream. mdpi.com

Solvent Reduction and Recycling: Implementing solvent-free reaction conditions is the ideal approach. mdpi.com Where solvents are necessary, choosing recyclable, non-toxic options and implementing recovery and reuse loops can significantly reduce waste. uchicago.edu

Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reactant ratios can maximize conversion and selectivity, thereby minimizing the formation of byproducts and the amount of unreacted starting materials that require separation and disposal.

Waste Valorization: Exploring potential uses for any byproducts can turn a waste stream into a valuable co-product. In this synthesis, the primary byproduct is water, which is benign.

Life Cycle Assessment Methodologies for Evaluating Environmental Footprints of Amide Chemistry

A Life Cycle Assessment (LCA) is a comprehensive methodology used to evaluate the environmental impacts of a product, process, or service throughout its entire life cycle—from raw material extraction ("cradle") to final disposal ("grave"). epa.govd-nb.info For a chemical like N-(2-Ethylhexyl)isononanamide, an LCA provides a holistic view of its environmental footprint, moving beyond single metrics like yield or atom economy. core.ac.uk

Although no specific LCA for N-(2-Ethylhexyl)isononanamide has been published, the standardized framework for conducting one is well-established and would involve the following four phases:

Ix. Exploration of N 2 Ethylhexyl Isononanamide in Chemical Biology and Biochemistry Non Clinical Focus

Investigation of Enzyme-Substrate Interactions with N-(2-Ethylhexyl)isononanamide Analogues

While direct enzymatic studies on N-(2-ethylhexyl)isononanamide are limited, the broader class of N-acylethanolamines (NAEs) and other fatty acid amides serve as valuable analogues for predicting potential interactions. mdpi.com NAEs are lipid mediators involved in various biological processes, and their metabolism is tightly regulated by specific enzymes, most notably Fatty Acid Amide Hydrolase (FAAH). mdpi.comwikipedia.org

FAAH is an integral membrane enzyme responsible for the hydrolysis of NAEs, such as the endocannabinoid anandamide, into their corresponding fatty acid and ethanolamine, thus terminating their signaling activity. wikipedia.orgpnas.orgnih.gov The inhibition of FAAH has been a significant area of research, leading to the development of various inhibitors that can modulate the levels of endogenous fatty acid amides. pnas.orgtandfonline.comgoogle.com

Long-chain aliphatic amides have been shown to interact with and inhibit enzymes like bacterial luciferase by binding to an enzyme intermediate. nih.gov The inhibitory potential is often dependent on the length of the aliphatic chain. For instance, studies on the inhibition of human carbonic anhydrases by N-((4-sulfamoylphenyl)carbamothioyl) amides showed that compounds with longer aliphatic chains (C6) exhibited a distinct inhibitory profile. mdpi.com

Considering the structure of N-(2-ethylhexyl)isononanamide, with its branched C8 and C9 alkyl chains, it is plausible that it could act as a substrate or inhibitor for enzymes that process lipid amides. The substrate selectivity of such enzymes is often determined by the shape and hydrophobicity of the binding pocket. For example, N-acylethanolamine acid amidase (NAAA) shows a marked preference for certain saturated fatty acid ethanolamides based on the length of the acyl chain, which fits into a narrow hydrophobic channel. tandfonline.com The branched nature of the "isononanamide" and "2-ethylhexyl" moieties would likely influence its fit and orientation within an enzyme's active site, potentially leading to inhibitory activity.

Table 1: Comparison of Fatty Acid Amide Hydrolase (FAAH) Substrates and Analogues

CompoundStructureRoleKey FindingsCitations
Anandamide (AEA) N-arachidonoylethanolamineNatural Substrate of FAAHEndocannabinoid whose signaling is terminated by FAAH hydrolysis. pnas.orgnih.gov pnas.orgnih.gov
Palmitoylethanolamide (PEA) N-palmitoylethanolamineNatural Substrate of FAAH & NAAAAnti-inflammatory lipid mediator hydrolyzed by FAAH and NAAA. tandfonline.comnih.gov tandfonline.comnih.gov
Oleoylethanolamide (OEA) N-oleoylethanolamineNatural Substrate of FAAHRegulates feeding and body weight; hydrolyzed by FAAH. mdpi.com mdpi.com
N-(2-Ethylhexyl)isononanamide C17H35NOHypothetical Substrate/InhibitorPotential for interaction with lipid-processing enzymes due to its long, branched aliphatic amide structure.

This table presents well-studied fatty acid amides and contrasts them with the hypothetical role of N-(2-Ethylhexyl)isononanamide based on structural similarity.

Design of Amide-Based Molecular Probes for Fundamental Biological System Studies

Molecular probes are essential tools for studying the localization, activity, and function of biomolecules in complex biological systems. Amide-based structures are frequently used in the design of probes, particularly for targeting enzymes like hydrolases. nih.gov Fluorescent probes, for example, can be designed to emit a signal upon enzymatic cleavage, allowing for the real-time monitoring of enzyme activity. unimi.it

The design of such probes often involves incorporating a fluorescent reporter group (fluorophore) into a molecule that mimics the natural substrate of the target enzyme. For fatty acid amide hydrolase (FAAH), several fluorescent probes have been developed. x-mol.netacs.orgresearchgate.net A common strategy is to attach a fluorophore to a fatty acid amide structure. When the enzyme hydrolyzes the amide bond, the fluorophore is released, resulting in a measurable change in fluorescence. unimi.it

For instance, probes have been created using an acyl aminopyridine structure, which offers low background fluorescence and high sensitivity upon hydrolysis. nih.gov The acyl chain length and structure are critical for selectivity. Studies have shown that human carboxylesterase 1 (hCE1) prefers medium-chain amides (7-10 carbons), while other esterases have different preferences, highlighting the importance of the lipid tail in directing enzyme selectivity. nih.gov

Given its long, branched aliphatic structure, N-(2-ethylhexyl)isononanamide could serve as a scaffold for developing specific molecular probes. By replacing a portion of the molecule with a reporter group, such as a fluorophore or a biotin (B1667282) tag for affinity purification, probes targeting lipid-metabolizing enzymes could be synthesized. The unique branching of its alkyl chains might confer selectivity for enzymes that have correspondingly shaped binding pockets, allowing for the development of highly specific tools for studying a subset of cellular hydrolases.

Table 2: Principles for Designing Amide-Based Molecular Probes

Design PrincipleDescriptionExample ApplicationCitations
Enzyme-Activated Release The probe is non-fluorescent or has low fluorescence until an enzyme cleaves a specific bond (e.g., amide), releasing the fluorophore.Development of a FAAH-activated near-infrared fluorescent probe (DAND) for real-time imaging. x-mol.net x-mol.net
Substrate Mimicry The probe's structure mimics the natural substrate to ensure it is recognized and processed by the target enzyme.Acyl aminopyridines used as substrates for FAAH and carboxylesterases. nih.gov nih.gov
Tuning Selectivity The length and branching of the alkyl chain are modified to achieve selectivity for a specific enzyme among a family of related enzymes.Varying acyl chain length to differentiate between hCE1, hCE2, and hCE3 activity. nih.gov nih.gov
Affinity-Based Profiling The probe contains a reactive group for covalent labeling and a reporter tag for identifying protein targets.Binding-based profiling probes (BBPPs) for identifying fatty acid amide-binding proteins.

This interactive table outlines key strategies in the design of molecular probes relevant to the study of amide-processing enzymes.

Mechanistic Studies of Molecular Recognition Processes Involving Amide Structures

Molecular recognition is the foundation of most biological processes, involving specific non-covalent interactions between molecules. The amide bond is a crucial functional group in this context, capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). lumenlearning.com These interactions are fundamental to the structure of proteins and their recognition of ligands. lumenlearning.com

The recognition of long-chain aliphatic amides by proteins is typically driven by a combination of hydrogen bonding and hydrophobic interactions. The long alkyl chains, such as those in N-(2-ethylhexyl)isononanamide, would be expected to bind within hydrophobic pockets of receptor proteins or enzymes. uni-halle.de The specificity of this binding is often determined by the precise geometry and amino acid composition of this pocket. For example, in the quorum sensing receptor LasR, the long acyl chain of its natural ligand is accommodated within a curved hydrophobic tunnel, while the amide group forms specific hydrogen bonds. nih.gov

Studies on synthetic host-guest systems have further elucidated the principles of amide recognition. For instance, long-chain derivatives of Kemp's acid have been shown to form stable monolayers at the air-water interface, where the carboxylic acid and amide groups can participate in specific hydrogen bonding for molecular recognition. oup.com

The branched structure of N-(2-ethylhexyl)isononanamide adds a layer of complexity to its potential molecular recognition patterns. The ethyl group at the 2-position of the hexyl chain and the methyl group on the octanamide (B1217078) chain introduce steric hindrance that could prevent it from binding to enzymes that recognize linear alkyl chains, while potentially enhancing its affinity for proteins with correspondingly shaped pockets. This "lock-and-key" or "induced-fit" mechanism is central to the specificity of biological interactions. The study of how proteins recognize and differentiate between various branched and linear fatty acid amides is a key area of research for understanding the principles of molecular recognition in lipid signaling. nih.gov

X. Emerging Research Directions and Future Perspectives for N 2 Ethylhexyl Isononanamide Studies

Integration of Multi-Disciplinary Approaches in Amide Research

The study of N-(2-Ethylhexyl)isononanamide is progressively benefiting from the convergence of multiple scientific disciplines. The inherent complexity of this and similar long-chain amides necessitates a collaborative approach to unlock their full potential.

Collaborative Research Landscape:

Discipline Contribution to N-(2-Ethylhexyl)isononanamide Research
Organic Chemistry Development of novel synthetic pathways and optimization of existing ones.
Materials Science Investigation of the compound's properties as a polymer additive and in the formation of novel materials.
Computational Chemistry Molecular modeling to predict physical and chemical properties, and to understand intermolecular interactions.
Microbiology Exploration of potential antimicrobial activities due to its amphiphilic nature.
Data Science Application of machine learning and big data analytics to predict reaction outcomes and discover new applications.

The amphiphilic nature of N-(2-Ethylhexyl)isononanamide, which features both hydrophobic alkyl chains and a more polar amide group, has spurred investigations into its potential biological activities, including its efficacy as an antimicrobial agent. While extensive mechanistic studies on this specific compound are not yet widely available in public literature, the broader class of long-chain N-substituted amides has been a subject of antimicrobial research.

Furthermore, the synthesis and reactivity of N-(2-Ethylhexyl)isononanamide are being used as a model for developing chemical methods applicable to other sterically hindered amides. Research aimed at optimizing such reactions for industrial-scale production is a key area of innovation. In the realm of organic chemistry, N-(2-Ethylhexyl)isononanamide serves as a versatile building block for creating more complex molecular structures.

Challenges and Opportunities in the Synthesis and Application of Complex Amides

The synthesis of complex amides like N-(2-Ethylhexyl)isononanamide presents a unique set of challenges and opportunities that are driving innovation in chemical manufacturing and product formulation.

Synthesis of N-(2-Ethylhexyl)isononanamide:

The primary synthesis route for N-(2-Ethylhexyl)isononanamide involves the reaction of isononanoic acid with 2-ethylhexylamine. While straightforward in principle, the industrial-scale production of this sterically hindered amide faces several challenges.

Key Synthesis Challenges:

Challenge Description
Steric Hindrance The bulky 2-ethylhexyl group can impede the approach of the amine to the carboxylic acid, potentially leading to lower reaction rates and yields.
Reaction Conditions High temperatures and pressures may be required to overcome the activation energy, leading to increased energy costs and the potential for side reactions.
Catalyst Selection Identifying an efficient and selective catalyst that can operate under mild conditions is a significant area of research.
Purity and Separation The presence of unreacted starting materials and by-products necessitates robust purification methods to achieve the desired product quality.

Despite these challenges, significant opportunities exist for the application of N-(2-Ethylhexyl)isononanamide. Its use as a lubricant and plasticizer in industrial settings is well-established, capitalizing on its smooth application and effectiveness in enhancing the flexibility and workability of materials. In the cosmetic and personal care industry, it is valued as an emollient and skin-conditioning agent for its ability to improve the spreadability and absorption of other ingredients, contributing to a desirable texture and feel on the skin.

The unique structure of N-(2-Ethylhexyl)isononanamide also makes it a suitable scaffold for designing new chemical entities. By modifying its structure, researchers can create libraries of related compounds for screening in various applications, including materials science and agrochemicals.

Advancements in Predictive Science and Big Data Analytics for N-(2-Ethylhexyl)isononanamide Research

The fields of predictive science and big data analytics are poised to revolutionize the research and development of complex amides like N-(2-Ethylhexyl)isononanamide. These computational tools offer the potential to accelerate discovery and optimize processes in a way that traditional experimental methods cannot.

Predictive Modeling in Amide Research:

Modeling Technique Application in N-(2-Ethylhexyl)isononanamide Research
Quantum Chemical Calculations Derivation of molecular descriptors to be used as inputs for machine learning models.
Machine Learning Algorithms (e.g., Random Forest) Prediction of reaction conversion rates and yields for amide bond synthesis, even with small datasets. pku.edu.cn
Density Functional Theory (DFT) Used in conjunction with machine learning to improve the predictive accuracy of models. pku.edu.cn

Recent studies have demonstrated the power of machine learning in predicting the outcomes of amide bond synthesis. By utilizing a multitude of chemically meaningful feature descriptors, researchers have achieved effective prediction results through multidimensional data analysis. pku.edu.cn This approach offers valuable insights for machine learning-assisted chemical synthesis research, particularly in scenarios with limited experimental data. pku.edu.cn

Machine learning is also being employed to direct the discovery and optimization of reaction conditions for fundamental industrial reactions like amide reduction. This has led to the discovery of new catalytic systems with unexpectedly high performance, enabling rapid and high conversions at very low catalyst loadings.

The increasing volume of biomedical and chemical data requires the development of new methods for handling and analysis. Big data analytics in chemoinformatics provides the tools necessary to solve complex problems in this field. As more data on compounds like N-(2-Ethylhexyl)isononanamide becomes available, these data-driven approaches will become increasingly crucial for understanding its properties and discovering novel applications.

Q & A

Q. What ethical and practical considerations arise when scaling laboratory-scale synthesis of EC 298-284-6 for collaborative studies?

  • Methodology : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess scalability. Document safety protocols (e.g., waste disposal) and obtain institutional review for hazardous materials. Share detailed SOPs with collaborators to ensure consistency .

Methodological Frameworks

  • Data Contradiction Analysis : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example: "Does solvent polarity (Intervention) alter EC 298-284-6’s reaction kinetics (Outcome) compared to non-polar solvents (Comparison) in aqueous systems (Population)?" .
  • Replication Guidelines : Follow the Beilstein Journal’s requirements: publish raw data, instrument settings, and statistical codes as supplementary materials. Address reviewer critiques on reproducibility proactively .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.